4-Thio-ump disodium salt

Description

BenchChem offers high-quality 4-Thio-ump disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thio-ump disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

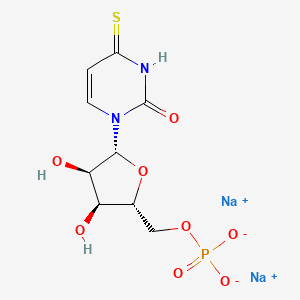

Molecular Formula |

C9H11N2Na2O8PS |

|---|---|

Molecular Weight |

384.21 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H13N2O8PS.2Na/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14;;/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |

InChI Key |

CVLFRAVGVVLGCJ-WFIJOQBCSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of 4-Thio-UMP Photo-Crosslinking in RNA Studies: A Technical Deep Dive

Executive Summary

The elucidation of RNA-protein interaction networks is a cornerstone of modern transcriptomics. While traditional UV-C (254 nm) crosslinking provides a snapshot of endogenous interactions, it suffers from low efficiency and high background. The incorporation of 4-thiouridine (s4U) —a photoreactive nucleoside analog—into nascent RNA represents a paradigm shift. This technique, foundational to PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation), leverages the unique photochemistry of the thione group to achieve high-efficiency, "zero-distance" crosslinking upon 365 nm irradiation.

This guide dissects the molecular mechanism of s4U photo-crosslinking, the diagnostic "T-to-C" mutation signature that defines its resolution, and the experimental protocols required to deploy it effectively in drug discovery and basic research.

The Photochemical Mechanism

The superiority of s4U lies in its sulfur substitution at the C4 position of the uracil base. This single atomic change alters the electronic structure of the nucleobase, shifting its absorption maximum from the UV-C range (~260 nm) to the near-UV (UV-A) range (~330–370 nm).

The Excitation Pathway

When s4U-labeled RNA is irradiated at 365 nm, the s4U moiety undergoes a

-

Ground State (

): Stable thione form. -

Excitation (

): Absorption of 365 nm photon. -

Intersystem Crossing (

): Rapid conversion to the triplet state. This state is highly reactive and acts as a potent electrophile. -

Covalent Adduct Formation: The excited sulfur atom reacts with electron-rich amino acid side chains (primarily Phenylalanine, Tyrosine, Tryptophan, and Cysteine) within the RNA-binding domains of interacting proteins.

This reaction occurs only if the amino acid is within Ångström-level proximity (approx. 3 Å), ensuring that crosslinks represent direct physical contact rather than transient association.

Mechanism Diagram

Figure 1: The photochemical pathway of s4U crosslinking. The shift to the triplet state enables specific reaction with aromatic and nucleophilic amino acids upon 365 nm excitation.

The Diagnostic Signature: T-to-C Transition[1]

The defining feature of s4U-based methods (PAR-CLIP) is not just the crosslink, but the "scar" it leaves on the sequencing data.

The Reverse Transcription Event

During the cDNA library preparation, the crosslinked protein is digested, but a peptide remnant often remains covalently attached to the s4U base. When Reverse Transcriptase (RT) encounters this crosslinked s4U residue, it does not pair it with Adenine (A). Instead, the bulky adduct alters the hydrogen-bonding face of the base, causing the RT enzyme to preferentially incorporate Guanine (G) .

The Sequencing Readout[2]

-

cDNA Synthesis: RT incorporates Guanine (G) opposite the crosslinked site.

-

PCR Amplification: The G pairs with Cytosine (C).

-

Final Read: The original Thymine (T) position appears as a Cytosine (C) in the sequencing reads.

Why this matters: This T-to-C transition allows researchers to distinguish true protein binding sites from background RNA fragments with nucleotide-level precision.[4]

Strategic Protocol: PAR-CLIP Workflow

The following protocol outlines the critical steps for a successful PAR-CLIP experiment, optimized for signal-to-noise ratio.

Experimental Workflow Diagram

Figure 2: Step-by-step PAR-CLIP workflow. Critical checkpoints include the s4U concentration and the RNase digestion efficiency.

Detailed Methodology & Optimization

Phase 1: Metabolic Labeling[2]

-

Protocol: Supplement cell culture media with s4U.

-

Concentration: 100 µM is standard.

-

Time: 14–16 hours (overnight) ensures sufficient incorporation into low-turnover transcripts.

-

Senior Scientist Insight: Toxicity Check. High concentrations (>500 µM) inhibit rRNA synthesis. If cells show stress, reduce concentration to 50 µM and increase incubation time, or use a "pulse" labeling strategy for high-turnover RNAs.

Phase 2: UV Crosslinking

-

Wavelength: 365 nm (UV-A).

-

Dosage: Typically 150–300 mJ/cm².

-

Advantage: UV-A penetrates cells better than UV-C and causes significantly less DNA damage, preserving cell integrity during the crosslinking event.

Phase 3: RNase Digestion & IP

-

Enzyme: RNase T1 (cleaves after G).

-

Goal: Trim RNA tails to ~20–30 nucleotides protected by the protein footprint.

-

Validation: Run a radioactive gel.[5] You should see a "smear" shifting upwards in the crosslinked lane compared to the control.

Phase 4: Library Prep

-

Critical Step: The Reverse Transcription (RT) step is where the T-to-C mutation is generated.[4] High-fidelity enzymes are generally preferred, but standard RT enzymes (like SuperScript III/IV) are sufficient to read through the adduct and generate the mutation.

Comparative Analysis: s4U (PAR-CLIP) vs. Standard CLIP

The choice between s4U-based crosslinking and standard UV-C (254 nm) crosslinking depends on the biological question.

| Feature | Standard UV-C CLIP (HITS-CLIP) | s4U PAR-CLIP |

| Crosslinking Source | 254 nm UV | 365 nm UV (requires s4U) |

| Mechanism | Endogenous base excitation | Photo-reactive nucleoside ( |

| Efficiency | Low (0.1% – 1%) | High (up to 100-fold increase) |

| Resolution | Cluster-based (~50 nt window) | Nucleotide resolution (T-to-C) |

| Background | High (requires stringent controls) | Low (bioinformatically filtered) |

| Toxicity | High DNA damage | Low DNA damage; metabolic toxicity risk |

| Bias | U-rich regions (UV-C preference) | U-rich regions (s4U incorporation) |

References

-

Hafner, M., Landthaler, M., Burger, L., et al. (2010).[6][7][8][9] Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP.[9] Cell, 141(1), 129–141.[5][6][9]

-

Spitzer, J., Hafner, M., Landthaler, M., & Tuschl, T. (2014). PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a step-by-step protocol to the transcriptome-wide identification of binding sites of RNA-binding proteins. Methods in Enzymology, 539, 113–161.

-

Ascano, M., Hafner, M., Cekan, P., et al. (2012). Identification of RNA-protein interaction networks using PAR-CLIP. Wiley Interdisciplinary Reviews: RNA, 3(2), 159–177.

-

Favre, A., & Fourrey, J. L. (1974). 4-thiouridine: a specific photoaffinity probe for RNA-protein interaction.[10][11][12] Biochemical and Biophysical Research Communications, 58(2), 507–515.

-

Burger, K., Mühl, B., Harasim, T., et al. (2013). Chemotherapeutic drugs inhibit ribosome biogenesis at various levels. Journal of Biological Chemistry, 288(35), 24917–24925.

Sources

- 1. RNA-Protein Photocrosslinking: Site- and sequence-specific Tracking - News Blog - Jena Bioscience [jenabioscience.com]

- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Thiouridine triggers both growth delay induced by near-ultraviolet light and photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courses.cs.duke.edu [courses.cs.duke.edu]

- 6. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. PAR-CliP--a method to identify transcriptome-wide the binding sites of RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of 4-thio-ump disodium salt

Structural Dynamics, Photochemistry, and Bioanalytical Applications

Executive Summary

4-Thiouridine 5'-monophosphate (4-Thio-UMP) disodium salt is a specialized nucleotide analogue critical to modern transcriptomics and structural biology. Distinguished by the substitution of a sulfur atom for oxygen at the C4 position of the uracil base, this modification confers unique photochemical properties—specifically, near-UV photosensitivity (

Chemical Identity and Structural Analysis[1]

The utility of 4-Thio-UMP stems from the electronic perturbation introduced by the thiocarbonyl group. Unlike the canonical carbonyl, the thiocarbonyl group possesses a lower lowest unoccupied molecular orbital (LUMO) energy, shifting its absorbance maximum into the near-UV range (UVA), which is less damaging to biological macromolecules than the standard 254 nm UV used for unmodified nucleic acids.

1.1 Chemical Specifications

| Property | Specification |

| Chemical Name | 4-Thiouridine 5'-monophosphate disodium salt |

| Common Abbreviations | 4-Thio-UMP, s |

| CAS Number | 4145-46-4 |

| Molecular Formula | |

| Molecular Weight | ~384.21 g/mol (Disodium Salt) |

| Solubility | Water (highly soluble); slightly soluble in methanol |

| Appearance | Colorless to slightly yellow crystalline powder or solution |

1.2 Tautomeric Equilibrium

In aqueous solution at physiological pH, 4-Thio-UMP predominantly exists in the thione form rather than the thiol form. This thione character is essential for its stability and specific hydrogen-bonding capability (acting as a hydrogen bond acceptor similar to uridine, though with weaker affinity due to the larger radius of sulfur).

Figure 1: Tautomeric equilibrium of the 4-thiouracil base. The thione form dominates at neutral pH, serving as the photo-activatable substrate.

Physicochemical Properties[2][4][5][6][7][8][9][10]

2.1 Spectral Characteristics

The defining feature of 4-Thio-UMP is its redshifted absorbance spectrum. While canonical nucleotides absorb maximally at 260 nm, the 4-thiouridine moiety exhibits a secondary absorbance peak (

- : 331 nm[1][2][3]

-

Extinction Coefficient (

): -

Diagnostic Utility: This absorbance allows for the quantification of 4-Thio-UMP incorporation into RNA without interference from canonical bases.

2.2 Oxidation and Stability

The sulfur atom is nucleophilic and susceptible to oxidation.

-

Disulfide Formation: Upon exposure to atmospheric oxygen or oxidizing agents, two 4-Thio-UMP molecules can form a disulfide dimer (

). This reaction is reversible with reducing agents like DTT (Dithiothreitol) or -

Desulfuration: Prolonged exposure to strong oxidants can lead to the loss of sulfur, reverting the molecule to uridine.

-

Storage Protocol: Solutions must be stored at

or

Mechanism of Action: Photo-Crosslinking

The primary application of 4-Thio-UMP is as a "zero-distance" photo-crosslinker. The mechanism relies on the formation of a reactive triplet state upon UVA irradiation.

3.1 The Photochemical Pathway

-

Excitation: Irradiation at 365 nm excites the 4-thiouridine base from the ground state (

) to an excited singlet state ( -

Intersystem Crossing: The molecule rapidly undergoes intersystem crossing to a long-lived triplet state (

). -

Crosslinking: This reactive triplet state interacts with nearby amino acid residues (preferentially Phenylalanine, Tyrosine, Tryptophan) or nucleobases.

-

Covalent Bond Formation: A covalent linkage is formed between the sulfur at position 4 and the target molecule. Because the sulfur atom is part of the base ring, the crosslink length is effectively zero (direct contact), ensuring high spatial resolution for structural studies.

Figure 2: Photochemical cascade of 4-Thio-UMP. The transition to the triplet state (

Applications in RNA Biology and Drug Discovery

4.1 PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation)

PAR-CLIP is the gold standard for mapping RNA-binding protein (RBP) sites.

-

Protocol Logic: Cells are fed 4-thiouridine (4sU), which is metabolized into 4-Thio-UTP and incorporated into nascent RNA.

-

Advantage: The 365 nm crosslinking causes a specific

mutation signature in the cDNA during reverse transcription. This "diagnostic mutation" allows bioinformaticians to pinpoint the exact crosslink site with single-nucleotide resolution, distinguishing true binding sites from background noise.

4.2 Metabolic Labeling (4sU-Tagging)

Researchers use 4-Thio-UMP precursors to study RNA synthesis and decay rates (SLAM-seq).[4]

-

Pulse-Chase: Cells are pulsed with 4sU.

-

Thiol-Specific Biotinylation: Extracted RNA is treated with biotin-HPDP, which specifically reacts with the thiol group of the incorporated 4-Thio-UMP.

-

Enrichment: Biotinylated (newly synthesized) RNA is separated from pre-existing RNA using streptavidin beads.

Figure 3: Metabolic fate and application pathways of 4-Thio-UMP precursors in cellular systems.

Handling, Stability, and Experimental Protocols

To ensure data integrity, the handling of 4-Thio-UMP disodium salt requires strict adherence to anti-oxidation protocols.

5.1 Storage and Reconstitution

-

Lyophilized Powder: Store at

desiccated. Stable for >1 year. -

Solution Preparation:

-

Dissolve in nuclease-free water or Tris-HCl (pH 7.5).

-

Critical: Avoid high pH (>8.5) which accelerates disulfide formation.

-

Aliquot immediately to avoid freeze-thaw cycles.

-

-

Oxidation Check: Measure absorbance at 331 nm. A significant decrease in the 331 nm peak accompanied by a shift or broadening suggests disulfide formation or degradation.

5.2 In Vitro Transcription Protocol (T7 Polymerase)

For incorporating 4-Thio-UMP into RNA in vitro:

-

Ratio: Replace UTP with 4-Thio-UTP at a ratio of 1:1 to 1:10 (4-Thio-UTP:UTP) depending on the desired modification density.

-

Note: 100% substitution may inhibit some polymerases or alter RNA secondary structure.

-

-

Buffer: Include 1–5 mM DTT in the transcription buffer to maintain the monomeric state of the nucleotide.

-

Purification: Remove unincorporated nucleotides using spin columns or phenol-chloroform extraction (pH < 8).

References

-

Jena Bioscience. (n.d.).[2] 4-Thio-UMP - Spectroscopic Properties and Applications. Retrieved from [Link]

-

Hafner, M., et al. (2010). "Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP." Cell, 141(1), 129-141. Retrieved from [Link]

-

Favre, A., et al. (1998).[5] "Thionucleobases as intrinsic photoaffinity probes of nucleic acid structure and nucleic acid-protein interactions."[5] Journal of Photochemistry and Photobiology B: Biology, 42(2), 109-124.[5] Retrieved from [Link]

-

PubChem. (n.d.).[6] Uridine 5'-monophosphate disodium salt (Related Compound Data). Retrieved from [Link]

-

Kramer, K., et al. (2014). "Photo-cross-linking and high-resolution mass spectrometry for protein-RNA interactome studies." Proteomics, 14(10), 1054-1070. Retrieved from [Link]

Sources

- 1. 4-Thio-UTP, 4-Thio Uridines - Jena Bioscience [jenabioscience.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Uridine monophosphate disodium | C9H11N2Na2O9P | CID 169020 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-thio-ump vs native uridine structural differences

An In-depth Technical Guide to the Structural and Functional Divergence of 4-Thiouridine Monophosphate and Native Uridine

Executive Summary

The substitution of a single oxygen atom with sulfur at the C4 position of the pyrimidine ring transforms the canonical nucleoside uridine into 4-thiouridine (4sU), a powerful molecular tool. This seemingly subtle alteration introduces profound changes in the molecule's physicochemical properties, conferring unique photoreactivity and chemical handles that are absent in its native counterpart. This guide provides a comprehensive analysis of the structural distinctions between 4-thio-UMP and native uridine monophosphate (UMP), elucidating how these differences underpin the diverse applications of 4sU in modern biological research and drug development. We will explore the consequences of this atomic substitution on RNA structure, the mechanistic basis for its use in techniques such as PAR-CLIP and SLAM-seq, and provide field-proven protocols for its application, while also addressing the potential for cellular perturbation that researchers must consider for valid experimental design.

Core Structural and Physicochemical Comparison

The fundamental difference between uridine and 4-thiouridine lies in the identity of the exocyclic atom at the C4 position of the pyrimidine base. This single atomic change initiates a cascade of structural and chemical consequences.

This substitution alters several key physicochemical parameters, which are summarized below.

| Property | Native Uridine | 4-Thiouridine (4sU) | Causality and Implication |

| Molecular Weight | 244.2 g/mol | 260.26 g/mol | The higher mass of sulfur increases the overall molecular weight. |

| Van der Waals Radius | Oxygen: 1.52 Å | Sulfur: 1.80 Å | The larger sulfur atom creates more steric bulk, which can subtly alter local RNA structure and interactions. |

| Electronegativity | Oxygen: 3.44 | Sulfur: 2.58 | Sulfur is less electronegative, making the C4=S bond less polar than the C4=O bond. This affects hydrogen bonding potential. |

| Hydrogen Bonding | Acceptor-Donor-Acceptor | Acceptor-Acceptor-Acceptor[1] | The C4-thioamide group is a poor hydrogen bond donor compared to the C4-amide. This weakens A-U base pairing, destabilizing RNA duplexes containing A-s4U pairs.[2] |

| UV Absorbance (λmax) | ~262 nm | ~330-340 nm[3] | The thione group creates a distinct, long-wavelength absorption peak, enabling selective photoactivation without damaging other cellular components. |

| Photoreactivity | Relatively stable | Photoactivatable at ~365 nm | Upon absorption of near-UV light, 4sU can form a triplet state, leading to covalent crosslinking with adjacent molecules, a property exploited in PAR-CLIP.[4] |

| Tautomerism | Keto-enol (keto favored) | Thione-thiol | 4sU exists predominantly in the thione tautomer but can be trapped in a thiol form, altering its base-pairing properties for sequencing applications.[1] |

Functional Consequences of Thio-Substitution

The structural alterations detailed above endow 4sU with novel functionalities that are leveraged in a variety of advanced molecular biology techniques.

Metabolic Labeling of Nascent RNA

When introduced to cell culture, 4-thiouridine is readily taken up by nucleoside transporters and processed by the endogenous nucleotide salvage pathway to 4-thiouridine triphosphate (4sUTP).[1][5][6] RNA polymerases then incorporate 4sUTP into newly transcribed RNA in place of UTP. This process allows for the specific tagging of nascent transcripts, enabling researchers to study RNA population dynamics, including synthesis and degradation rates.[1][7][8]

However, this metabolic interference is not without consequence. It is critical for researchers to recognize that 4sU can be cytotoxic at high concentrations or during long exposure times. Multiple studies have shown that elevated 4sU levels can inhibit the synthesis and processing of ribosomal RNA (rRNA), leading to nucleolar stress, p53 induction, and reduced cell proliferation.[7][8][9] Therefore, optimizing labeling conditions (e.g., using the lowest effective 4sU concentration for the shortest necessary time) is a self-validating step essential for ensuring that observed effects are not artifacts of cellular toxicity.[6][9]

Unique Chemical Reactivity for Transcriptome Analysis

The sulfur atom in 4sU provides two primary chemical handles for the detection and isolation of labeled RNA.

-

Enrichment via Thiol-Specific Chemistry : The thiol group can be biotinylated through a disulfide exchange reaction, typically using reagents like HPDP-biotin or the more efficient MTS-biotin.[1][7] The biotinylated RNA can then be selectively captured on streptavidin-coated beads, allowing for the physical isolation of the newly transcribed RNA population from pre-existing RNA.[6][10]

-

Nucleoside Recoding for Sequencing : The base-pairing properties of 4sU can be chemically altered. Treatment with reagents like iodoacetamide (IAA) or osmium tetroxide (OsO₄) alkylates the sulfur atom, trapping the base in a tautomeric form that is preferentially recognized as cytidine by reverse transcriptase during cDNA synthesis.[1][11] This results in a T-to-C transition in the final sequencing data, allowing for the precise, transcriptome-wide identification of 4sU incorporation sites at single-nucleotide resolution. This principle is the foundation of powerful methods like SLAM-seq and TUC-seq.[5][12]

Photoreactivity for Mapping Molecular Interactions

The most distinctive feature of 4sU is its ability to act as a photo-crosslinker. Unlike native nucleosides, 4sU is excited by near-UV light (typically 365 nm), a wavelength that minimizes damage to proteins and nucleic acids. Upon excitation, 4sU can form a covalent bond with amino acid residues (primarily aromatic ones) or other nucleotides in close proximity (zero-distance crosslinking). This property is exploited in Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) to identify the direct binding sites of RNA-binding proteins (RBPs) on their target RNAs in vivo.[4]

Experimental Workflows and Protocols

Harnessing the properties of 4sU requires robust and validated methodologies. Below are representative workflows and protocols that serve as a foundation for experimental design.

Workflow: Nascent RNA-Seq via Metabolic Labeling and Chemical Recoding (SLAM-seq)

This workflow illustrates how 4sU is used to quantify newly synthesized transcripts.

Protocol: 4sU Labeling and Iodoacetamide Treatment for SLAM-seq

This protocol is a generalized template and must be optimized for specific cell types and experimental goals.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of 4-thiouridine (e.g., 100 mM in DMSO). Store at -20°C.

-

Dilute the 4sU stock directly into the pre-warmed culture medium to a final concentration of 10-100 µM. Rationale: The concentration should be titrated to achieve sufficient labeling without inducing a significant stress response. Lower concentrations are recommended for longer labeling times.[7][9]

-

Incubate cells for the desired pulse duration (e.g., 15 minutes to 4 hours).

-

-

RNA Isolation:

-

Lyse the cells directly on the plate using a TRIzol-based reagent.

-

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer and Bioanalyzer.

-

-

Iodoacetamide (IAA) Alkylation:

-

In a 50 µL reaction, combine:

-

1-5 µg of total RNA

-

5 µL of 10x PBS

-

5 µL of 100 mM IAA in freshly prepared DMSO (final concentration: 10 mM)

-

Nuclease-free water to 50 µL

-

-

Incubate at 50°C for 15 minutes in the dark. Rationale: IAA is light-sensitive, and the elevated temperature facilitates the reaction. This step specifically alkylates the thiol group of incorporated 4sU.[13]

-

Stop the reaction and purify the RNA using an RNA cleanup kit or ethanol precipitation.

-

-

Downstream Processing:

-

The resulting RNA is now ready for standard RNA-sequencing library preparation. The T-to-C conversions introduced during reverse transcription will mark the sites of 4sU incorporation.

-

Synthesis of 4-Thiouridine

For drug development and specialized applications, understanding the synthesis of 4sU is valuable. A common laboratory-scale synthesis starts from the readily available and inexpensive nucleoside, uridine.

This three-step process involves:

-

Protection: The hydroxyl groups on the ribose sugar are protected, typically via acetylation, to prevent side reactions.[5]

-

Thionation: The key step involves treating the protected uridine with a thionating agent, most commonly Lawesson's reagent, which selectively replaces the C4 carbonyl oxygen with sulfur.[5]

-

Deprotection: The acetyl protecting groups are removed to yield the final 4-thiouridine product.[5]

Further derivatization can produce 5'-monophosphate prodrugs, which are designed to improve cell permeability and bypass the often rate-limiting initial phosphorylation step, potentially enhancing labeling efficiency in cell types with low nucleoside kinase activity.[5][12]

Conclusion

The substitution of oxygen with sulfur at the C4 position of uridine creates 4-thiouridine, a nucleoside analog with a chemical personality distinct from its native counterpart. Its altered size, electronegativity, and electronic structure give rise to unique hydrogen bonding patterns, a characteristic UV absorbance profile, and, most importantly, photoreactivity and chemical reactivity that are absent in uridine. These features have established 4-thio-UMP and its derivatives as indispensable tools for the modern researcher. From tracking the lifecycle of RNA transcripts with metabolic labeling to mapping protein-RNA interaction sites with atomic precision, the applications of 4sU are central to advancing our understanding of gene regulation. However, as with any powerful tool, its use requires a nuanced understanding of its mechanism and potential impacts on the biological system under study. By carefully considering its structural properties and potential for cytotoxicity, scientists can continue to leverage 4-thiouridine to illuminate the dynamic and intricate world of RNA biology.

References

-

Altieri, J.A.C., Hertel, K.J. (2021). The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes. PLOS One. Available from: [Link]

-

Altieri, J.A.C., Hertel, K.J. (2021). The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes. PubMed. Available from: [Link]

-

Kumar, R.K., Davis, D.R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research. Available from: [Link]

-

Öz, M., et al. (2025). Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. DergiPark. Available from: [Link]

-

Ochi, A., et al. (2022). A selective and sensitive detection system for 4-thiouridine modification in RNA. RNA. Available from: [Link]

-

Grawenhoff, J., et al. (2014). Crystal structure of a 4-thiouridine synthetase–RNA complex reveals specificity of tRNA U8 modification. Nucleic Acids Research. Available from: [Link]

-

Duffy, E.E., Rutenberg-Schoenberg, M., Simon, M.D. (2020). Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine. Wiley Interdisciplinary Reviews: RNA. Available from: [Link]

-

Dutta, B., et al. (2022). Site-Specific Profiling of 4-Thiouridine Across Transfer RNA Genes in Escherichia coli. ACS Omega. Available from: [Link]

-

Moreno, S., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology. Available from: [Link]

-

Tani, H., et al. (2024). Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction. ACS Omega. Available from: [Link]

-

Burger, K., et al. (2017). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA. Available from: [Link]

-

Tani, H., et al. (2024). Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction. ACS Publications. Available from: [Link]

-

Moreno, S., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Publishing. Available from: [Link]

-

Moreno, S., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Publishing. Available from: [Link]

-

Burger, K., et al. (2017). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. Taylor & Francis Online. Available from: [Link]

-

Garibaldi, A., Carranza, F., Shi, Y. (2017). Isolation of Newly Transcribed RNA Using the Metabolic Label 4- Thiouridine. eScholarship.org. Available from: [Link]

Sources

- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]

- 8. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Applications of Thio-Substituted Nucleotides in Molecular Biology: A Technical Guide

Executive Summary

The substitution of a non-bridging oxygen atom with sulfur in the phosphate backbone of nucleic acids—creating a phosphorothioate (PS) bond —is one of the most consequential chemical modifications in molecular biology.[1] This single atomic change alters the hydrophobicity, nuclease resistance, and metal-ion coordination of the nucleotide, without abolishing its ability to base-pair.

This guide details the technical applications of thio-substituted nucleotides, moving from their foundational chemistry to their critical roles in therapeutic development (ASOs/siRNA) , time-resolved transcriptomics (SLAM-seq) , and structural interference mapping (NAIM) .

Part 1: The Chemical Basis – The Phosphorothioate Backbone[1]

Chemistry and Chirality

In a standard phosphodiester linkage, the two non-bridging oxygen atoms are equivalent. Replacing one with sulfur creates a chiral center at the phosphorus atom, resulting in two diastereomers: Rp (R-phosphorothioate) and Sp (S-phosphorothioate) .[1]

-

Nuclease Resistance: The PS bond is highly resistant to nucleases. The Sp isomer is generally more stable against exonucleases (e.g., Snake Venom Phosphodiesterase) than the Rp isomer.

-

RNase H Recruitment: In antisense therapeutics, the Rp isomer typically activates RNase H1 more effectively than the Sp isomer, leading to better degradation of the target mRNA.

-

Stereopurity: Traditional synthesis creates a racemic mixture (

isomers for

Visualization: Phosphorothioate Chirality & Function

Caption: Functional divergence of Phosphorothioate stereoisomers. Rp favors enzymatic cleavage (RNase H), while Sp favors metabolic stability.

Part 2: Therapeutic Applications (ASOs & siRNA)[2][3][4]

Antisense Oligonucleotides (ASOs)

The "Gapmer" design is the industry standard for ASOs. It utilizes thio-substituted nucleotides to protect the molecule while maintaining catalytic activity.

-

The Wings: Flanking regions (typically 2'-MOE or cEt modified) are fully phosphorothioated to prevent exonuclease digestion.

-

The Gap: A central region of DNA phosphorothioates. This DNA:RNA hybrid is the substrate for RNase H1 , which cleaves the target mRNA.

-

Clinical Examples:

siRNA Stabilization

While ASOs rely heavily on PS backbones, siRNA is more sensitive. Excessive PS modification can interfere with RISC (RNA-induced silencing complex) loading (specifically Ago2 binding).

-

Strategy: Minimal PS modifications are applied only at the 3' and 5' termini (overhangs) to prevent exonuclease degradation without disrupting the A-form helix required for RNAi activity.

Part 3: Transcriptomics – SLAM-seq

SLAM-seq (Thiol-Linked Alkylation for the Metabolic Sequencing of RNA) is a revolutionary method that uses 4-thiouridine (4sU) to measure RNA kinetics (synthesis and degradation rates) without biochemical pull-down.

Mechanism

-

Metabolic Labeling: Cells are treated with 4sU, which is incorporated into nascent RNA during transcription.[3][4][5][6]

-

Alkylation: Total RNA is extracted and treated with Iodoacetamide (IAA) .[3] IAA alkylates the sulfur atom on the 4sU.

-

Reverse Transcription: The alkylated 4sU disrupts canonical base pairing. Reverse transcriptase misinterprets the modified 4sU as a Cytosine (C) instead of Uracil (T).

-

Sequencing: The resulting cDNA library shows a T-to-C mutation specifically in the newly synthesized RNA.

Visualization: SLAM-seq Workflow

Caption: SLAM-seq workflow converting metabolic time into nucleotide sequence information via T>C mutations.

Part 4: Structural Biology & NAIM[9]

Nucleotide Analog Interference Mapping (NAIM)

NAIM is a "chemogenetic" microscope for RNA.[7][8] It identifies atomic groups essential for RNA folding or catalysis.

-

The Probe: Alpha-thio-NTPs (

-S-NTPs) are incorporated randomly into RNA via in vitro transcription. -

The Selection: The pool of modified RNA is subjected to a functional assay (e.g., binding, self-cleavage). Functional molecules are separated from non-functional ones.[7]

-

The Readout (Iodine Cleavage): Iodine (

) specifically cleaves the phosphorothioate bond but leaves standard phosphodiester bonds intact. By running the cleaved fragments on a sequencing gel, researchers can identify positions where the sulfur substitution (and thus the original oxygen) was critical for function.

X-Ray Crystallography Phasing

Selenium (Se-Met) is the standard for anomalous phasing, but sulfur also has an anomalous signal. Thio-substituted nucleotides (like 4-thio-U or 6-thio-G) enhance this signal, aiding in the ab initio phasing of nucleic acid crystal structures.

Part 5: Experimental Protocols

Protocol A: SLAM-seq Metabolic Labeling (4sU)

This protocol is optimized for mammalian cell culture (e.g., HEK293).

Reagents:

-

4-Thiouridine (4sU) (100 mM stock in water, store at -20°C).

-

Iodoacetamide (IAA) (100 mM freshly prepared).

-

Reducing agents (DTT) must be avoided during alkylation.

Step-by-Step:

-

Seeding: Seed cells to reach 60-70% confluency on the day of the experiment.

-

Pulse Labeling:

-

Add 4sU to the culture medium to a final concentration of 100 µM .[6]

-

Note: For fast kinetics, use higher concentrations (up to 500 µM) for short times (15-30 min). For steady-state turnover, use lower concentrations (50 µM) for 24 hours.

-

CRITICAL: 4sU is light-sensitive.[6] Perform incubations in the dark or wrap plates in foil.

-

-

Chase (Optional): If measuring degradation, wash cells 2x with PBS and replace with 4sU-free media containing 10x excess Uridine to stop labeling.

-

Lysis: Lyse cells directly in a buffer containing reducing agents (e.g., Trizol) only if you plan to purify RNA immediately.

-

Alkylation:

-

Dissolve 10-50 µg of total RNA in phosphate buffer (pH 8.0).

-

Add IAA to a final concentration of 10 mM .

-

Incubate at 50°C for 15 minutes in the dark.

-

Stop reaction with excess DTT.

-

-

Cleanup: Ethanol precipitate the RNA to remove excess salts and IAA. Proceed to library preparation.

Protocol B: Iodine Cleavage for NAIM

Used to identify positions of phosphorothioate incorporation.[7]

-

Preparation: Ensure RNA contains phosphorothioate linkages (generated via T7 transcription with

-S-NTPs). -

Reaction:

-

Mix 1 pmol of

-end labeled RNA with 10 µL of Iodine Reagent (2 mM -

Incubate at room temperature for 2-5 minutes.

-

-

Quenching: Stop the reaction strictly by adding a specific quenching buffer (typically containing excess DTT or Sodium Thiosulfate) to prevent over-degradation.

-

Analysis: Run on a denaturing PAGE sequencing gel. Cleavage bands indicate the location of PS linkages.

Summary of Quantitative Parameters

| Application | Thio-Nucleotide Type | Key Reagent/Condition | Critical Parameter |

| ASO Therapeutics | Phosphorothioate (Backbone) | RNase H1 | Chirality (Rp vs Sp) |

| SLAM-seq | 4-Thiouridine (Base) | Iodoacetamide (IAA) | T>C Conversion Rate |

| NAIM | Iodine ( | Cleavage Specificity | |

| Cloning (LIC) | T4 DNA Polymerase | Exonuclease Arrest |

References

-

Eckstein, F. (2014). "Phosphorothioates, essential components of therapeutic oligonucleotides."[1] Nucleic Acid Therapeutics.[9][10] Link

-

Herzog, V. A., et al. (2017). "Thiol-linked alkylation for the metabolic sequencing of RNA." Nature Methods. Link

-

Wan, W. B., et al. (2016). "Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages." Nucleic Acids Research. Link

-

Strobel, S. A.[2] & Shetty, K. (1997). "Defining the chemical groups essential for Tetrahymena group I intron function by nucleotide analog interference mapping." PNAS.[2] Link

-

Putney, S. D., et al. (1981). "A DNA fragment with an alpha-phosphorothioate nucleotide at one end is asymmetrically blocked from digestion by exonuclease III and can be replicated in vivo." PNAS.[2] Link

Sources

- 1. Chirality matters: stereo-defined phosphorothioate linkages at the termini of small interfering RNAs improve pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lubio.ch [lubio.ch]

- 4. lexogen.com [lexogen.com]

- 5. lexogen.com [lexogen.com]

- 6. youtube.com [youtube.com]

- 7. Dissecting RNA folding by nucleotide analog interference mapping (NAIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Translational and clinical development of therapeutic siRNA and ASOs: current industry practices, perspectives, and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNA-Based Therapeutics: From Antisense Oligonucleotides to miRNAs [mdpi.com]

An In-depth Technical Guide to the Absorption Spectrum Characteristics of 4-Thio-Uridine Monophosphate (4-Thio-UMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thio-uridine monophosphate (4-thio-UMP) is a thiolated pyrimidine nucleotide that serves as a valuable tool in various biochemical and therapeutic applications. Its unique photophysical properties, stemming from the substitution of an oxygen atom with sulfur at the C4 position of the uracil base, make it a potent photosensitizer and a versatile molecular probe. Understanding the absorption spectrum of 4-thio-UMP is paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of the core absorption characteristics of 4-thio-UMP, the influence of environmental factors on its spectral properties, and a detailed protocol for its accurate spectrophotometric analysis.

I. Fundamental Absorption Properties of 4-Thio-UMP

The absorption of ultraviolet (UV) light by 4-thio-UMP is governed by the electronic transitions within its 4-thiouracil chromophore. Unlike its canonical counterpart, uridine monophosphate (UMP), which exhibits a single major absorption band in the UV-C region, 4-thio-UMP possesses a distinct spectral profile characterized by two primary absorption bands.

The absorption spectrum of 4-thiouracil, the chromophore of 4-thio-UMP, displays a strong absorption band in the UVA region with a maximum around 330 nm and a weaker band in the UVB region at approximately 240 nm.[1][2] This absorption in the UVA range is a key feature that enables its use in applications such as photo-crosslinking studies.[3]

Molar Absorptivity

The molar absorptivity (ε), or molar extinction coefficient, is a critical parameter for the quantitative analysis of 4-thio-UMP. It relates the absorbance of a solution to its concentration according to the Beer-Lambert law. The established molar absorptivity of 4-thio-UMP in a neutral buffer is essential for accurate concentration determination in experimental settings.

| Parameter | Value | Conditions |

| λmax | 331 nm | Tris-HCl, pH 7.5 |

| Molar Absorptivity (ε) | 16,300 L·mol⁻¹·cm⁻¹ | Tris-HCl, pH 7.5 |

This data is crucial for preparing solutions of known concentrations and for quantifying the incorporation of 4-thio-UMP into nucleic acids.

II. Environmental Influences on the Absorption Spectrum

The absorption spectrum of 4-thio-UMP is not static and can be significantly influenced by the surrounding chemical environment, primarily pH and solvent polarity. Understanding these effects is critical for accurate and reproducible spectrophotometric measurements.

A. Influence of pH

The pKa of the N3 proton of 4-thiouracil is a key determinant of its spectral properties. As the pH of the solution transitions from acidic to alkaline, the deprotonation of the thiouracil ring is expected to cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity. This is a common phenomenon observed in many heterocyclic compounds. For instance, studies on other molecules show that changes in pH can lead to significant shifts in the absorption spectrum as the molecule transitions between its protonated and deprotonated forms.[4]

Expected pH-Dependent Spectral Shifts:

-

Acidic Conditions (pH < pKa): In acidic solutions, the 4-thiouracil ring will be fully protonated. The absorption spectrum is expected to be stable with a characteristic λmax.

-

Near Physiological pH (pH ≈ 7.4): Around neutral pH, the molecule will exist in equilibrium between its protonated and deprotonated forms, depending on its precise pKa value.

-

Alkaline Conditions (pH > pKa): In basic solutions, the deprotonated form will dominate, leading to a potential shift in the λmax, often to a longer wavelength (bathochromic shift), and a change in the molar absorptivity.

A detailed experimental investigation is necessary to precisely quantify these pH-dependent spectral changes for 4-thio-UMP.

B. Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can also modulate the absorption spectrum of 4-thio-UMP, a phenomenon known as solvatochromism. The differential solvation of the ground and excited electronic states of the 4-thiouracil chromophore leads to shifts in the absorption maximum.

While specific solvatochromic data for 4-thio-UMP is limited, studies on related thio-derived nucleosides provide valuable insights. Generally, the following trends can be anticipated:

-

Non-polar Solvents: In non-polar environments, the absorption spectrum is expected to resemble the gas-phase spectrum.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the 4-thiouracil moiety, leading to a stabilization of the ground state and potentially a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents primarily interact through dipole-dipole interactions, which will also influence the energy levels of the electronic states and thus the absorption spectrum. For example, the UV-visible spectrum of some compounds in DMSO shows distinct absorption bands.[5][6][7]

To accurately characterize the solvatochromic behavior of 4-thio-UMP, it is recommended to measure its absorption spectrum in a range of solvents with varying polarities.

III. Experimental Protocol for UV-Vis Spectrophotometric Analysis of 4-Thio-UMP

This section provides a detailed, step-by-step methodology for the accurate determination of the absorption spectrum and concentration of 4-thio-UMP. This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the obtained data.

A. Materials and Instrumentation

-

4-Thio-UMP sodium salt (or free acid) of high purity (≥95%)

-

Calibrated UV-Vis spectrophotometer with a deuterium lamp for the UV range

-

Quartz cuvettes with a 1 cm path length

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Choice of buffer (e.g., 100 mM Tris-HCl, pH 7.5) or solvents (e.g., methanol, ethanol, DMSO) of spectroscopic grade

-

Deionized water (18.2 MΩ·cm)

B. Workflow for Spectral Analysis

Sources

- 1. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

history and development of 4-thio-ump as a photoaffinity probe

Executive Summary

4-thiouridine monophosphate (4-thio-UMP or s⁴UMP) represents a cornerstone in the study of RNA-protein interactions. As a photoaffinity probe, it bridges the gap between static structural biology and dynamic transcriptome-wide interactomics. Unlike standard UV crosslinking (254 nm), which relies on the low intrinsic photoreactivity of natural bases, 4-thio-UMP possesses a thiocarbonyl group that absorbs near-UV light (330–365 nm). This allows for the zero-length covalent capture of RNA-binding proteins (RBPs) in living cells with minimal DNA damage. Its unique chemical signature—a T-to-C transition upon reverse transcription—has enabled the precise mapping of RBP binding sites at single-nucleotide resolution, fundamentally establishing the methodology known as PAR-CLIP.

Historical Genesis: From Ribosomes to Transcriptomes

The development of 4-thio-UMP as a probe tracks the evolution of molecular biology itself.

-

The Structural Era (1960s–1980s): Initially, 4-thiouridine (s⁴U) was identified as a naturally occurring modified base in bacterial tRNA. Researchers, including Favre et al. , exploited its intrinsic photoreactivity to study the tertiary structure of E. coli tRNA and ribosomes. By irradiating at 335 nm, they induced intramolecular crosslinks (specifically s⁴U8–C13 in tRNA), proving that long-range interactions stabilized the 3D fold.

-

Key Insight: These early experiments established that s⁴U could be excited selectively without destroying the surrounding nucleic acid architecture.

-

-

The Interactomics Era (2010–Present): The field shifted from studying single molecules to entire systems with the advent of PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) by Hafner et al. (2010) . This method utilized the metabolic incorporation of 4-thiouridine (the nucleoside precursor) into nascent RNA, which is phosphorylated in vivo to 4-thio-UMP. This transition moved the probe from a structural curiosity to a universal tool for mapping the "RBPome."

Photochemical Mechanism

The efficacy of 4-thio-UMP lies in its altered electronic structure compared to uridine.

The Physics of Excitation

Natural uridine absorbs maximally at ~260 nm. The substitution of oxygen with sulfur at the C4 position shifts the absorption maximum (λmax) to 330–340 nm .

-

Excitation: Upon irradiation with 365 nm light (UV-A), the s⁴U base is excited from the ground state (S₀) to a singlet excited state (S₁).

-

Intersystem Crossing: It rapidly undergoes intersystem crossing to a reactive triplet state (T₁).

-

Reaction: This long-lived triplet state reacts primarily with aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) via a radical mechanism, forming a covalent covalent linkage.

The Diagnostic Mutation (T-to-C)

A critical feature of 4-thio-UMP is its behavior during Reverse Transcription (RT).[1][2][3] The crosslinked sulfur atom prevents standard Watson-Crick base pairing.

-

Mechanism: The reverse transcriptase encounters the crosslinked s⁴U.

-

Outcome: Instead of pairing with Adenine (A), the enzyme preferentially incorporates Guanosine (G) opposite the crosslink site.

-

Result: In the final cDNA sequence, the original U is read as a C. This T-to-C transition acts as a "bar code," allowing bioinformaticians to distinguish true protein binding sites from background noise.

Visualization: Photochemical Workflow

Caption: The photochemical trajectory of 4-thio-UMP from excitation to the diagnostic T-to-C mutation.

Synthesis and Incorporation Strategies

To use 4-thio-UMP as a probe, it must first be incorporated into the RNA of interest.

| Strategy | Methodology | Application | Pros/Cons |

| Metabolic Labeling | Add 4-thiouridine (4sU) nucleoside to cell media (50–500 µM). Cells salvage it to 4-thio-UMP -> 4-thio-UTP. | PAR-CLIP, SLAM-seq | Pros: Global labeling, in vivo context.Cons: Toxicity at high concentrations; requires salvage pathway. |

| Enzymatic Transcription | In vitro transcription (T7 RNA Pol) using 4-thio-UTP (mixed with UTP, typically 1:10 ratio). | Structural studies, Gel shift assays | Pros: Precise control of substitution ratio.Cons: Not suitable for cellular context. |

| Solid-Phase Synthesis | Use 4-thiouridine phosphoramidite during chemical RNA synthesis. | Site-specific crosslinking | Pros: Single-site precision.Cons: Limited by RNA length (<100 nt), expensive. |

Critical Note on Stability: Thio-bases are sensitive to oxidation. Buffers should contain reducing agents (DTT or β-mercaptoethanol) during storage, but not during the crosslinking irradiation step if it interferes with the radical mechanism (though usually tolerated).

The PAR-CLIP Protocol: A Self-Validating Workflow

This protocol outlines the standard procedure for transcriptome-wide RBP mapping using 4-thio-UMP (via 4sU).

Phase 1: Labeling and Crosslinking[4]

-

Seeding: Seed HEK293 (or target) cells to reach 70% confluency.

-

Labeling: Supplement medium with 100 µM 4-thiouridine . Incubate for 14–16 hours.

-

Validation: Ensure cell viability >90%. High 4sU can induce nucleolar stress.[4]

-

-

Irradiation: Wash cells with ice-cold PBS. Irradiate on ice with 365 nm UV light (Energy: ~150–300 mJ/cm²).

-

Control: Non-irradiated cells (should yield no immunoprecipitated RNA).

-

Phase 2: Immunoprecipitation and Library Prep

-

Lysis: Lyse cells in NP-40 buffer containing protease inhibitors.

-

RNase Digestion: Treat lysate with RNase T1 (low concentration) to trim RNA to ~30–50 nt footprints protected by the RBP.

-

IP: Immunoprecipitate the target protein using specific antibodies and magnetic beads.

-

Labeling: Radio-label the 5' ends of the RNA (³²P-γ-ATP) while on beads to visualize the complex.

-

SDS-PAGE: Separate complexes. Cut the band corresponding to Protein MW + RNA shift.

-

Extraction: Proteinase K digestion to release RNA.

Phase 3: Sequencing and Analysis

-

Adapter Ligation: Ligate 3' and 5' adapters.

-

RT-PCR: Reverse transcribe.

-

Sequencing: Illumina NGS.

-

Bioinformatics: Map reads. Filter for clusters containing high frequency of T-to-C transitions .

Visualization: PAR-CLIP Workflow

Caption: Step-by-step workflow for PAR-CLIP, highlighting the critical transition from cellular labeling to computational analysis.

Troubleshooting & Scientific Integrity

Toxicity Management

High levels of 4sU inhibit rRNA synthesis.[4][5]

-

Symptom: Slow cell growth, nucleolar disruption.

-

Solution: Titrate 4sU. For sensitive lines, use 50 µM for longer times or "4sU-tagging" pulses (short duration) if studying turnover rather than steady-state binding.

Crosslinking Efficiency

-

Issue: Low signal on autoradiograph.

-

Causality: 4-thio-UMP crosslinks preferentially to aromatic residues. If the RBP's RNA-binding domain lacks Phe/Tyr/Trp in the immediate interface, efficiency drops.

-

Alternative: Consider 6-thio-guanosine (6sG) , which has a different reactive preference, though it is generally less efficient and more toxic.[6]

The "Background" Problem

Not all T-to-C mutations are crosslinks (SNPs, sequencing errors).

-

Validation: A true PAR-CLIP site must show a T-to-C conversion rate significantly higher than the background error rate (typically >20-50% of reads at that position).

References

-

Hafner, M., et al. (2010). Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP. Cell, 141(1), 129-141.

-

Favre, A., et al. (1986). 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells. Biochemical and Biophysical Research Communications, 141(2), 847-854.

-

Ascano, M., et al. (2012). Photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP).[1] Wiley Interdisciplinary Reviews: RNA, 3(2), 159-177.

-

Spitzer, J., et al. (2014). PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a step-by-step protocol to the transcriptome-wide identification of binding sites of RNA-binding proteins. Methods in Enzymology, 539, 113-161.

Sources

- 1. biology.stackexchange.com [biology.stackexchange.com]

- 2. RNA binding protein mapping: RIP, CLIP, HITS-CLIP, PAR-CLIP | CMB-UNITO [cmb.i-learn.unito.it]

- 3. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]

- 6. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of RNA Containing 4-Thio-Uridine (s4U)

Executive Summary

The incorporation of 4-thiouridine (s4U) into RNA is a cornerstone technique for photo-crosslinking (PAR-CLIP) and metabolic labeling (SLAM-seq). However, the thermodynamic behavior of s4U-containing RNA is frequently misunderstood. Unlike its isomer 2-thiouridine (s2U), which rigidifies and stabilizes RNA duplexes, 4-thiouridine generally destabilizes canonical RNA duplexes .

This guide details the physicochemical mechanisms driving this destabilization, provides quantitative data on melting temperature (

Part 1: Physicochemical Basis of Instability

To understand why s4U destabilizes RNA duplexes, we must analyze the atomic substitution of Oxygen (O) with Sulfur (S) at the C4 position of the uracil base.

The Hydrogen Bonding Deficit

In a standard Watson-Crick U:A base pair, the O4 carbonyl of uridine serves as a hydrogen bond acceptor for the N6-amino group of adenosine.

-

Electronegativity: Sulfur (2.58) is significantly less electronegative than Oxygen (3.44). This reduces the charge density at the acceptor site, weakening the electrostatic component of the hydrogen bond.

-

Bond Length: The C4=S bond is longer (~1.65 Å) than C4=O (~1.22 Å), and the van der Waals radius of sulfur (1.80 Å) is larger than oxygen (1.52 Å). This steric bulk distorts the ideal geometry required for high-affinity Watson-Crick pairing in an A-form helix.

Stacking vs. Pairing

While hydrogen bonding is weakened, sulfur is more polarizable than oxygen, which theoretically enhances van der Waals stacking interactions with adjacent bases. However, in the context of a canonical duplex, the loss of H-bond enthalpy (

Diagram: Physicochemical Impact Pathway

The following diagram illustrates the causal chain from atomic substitution to thermodynamic outcome.

Figure 1: Mechanistic pathway showing why the enhanced stacking of sulfur fails to compensate for the loss of hydrogen bonding strength, leading to net destabilization.

Part 2: Thermodynamic Data ( and )

Researchers must account for lower melting temperatures when designing probes or siRNA containing s4U. The destabilization is context-dependent but consistent.

Comparative Stability Table

The following data summarizes the thermodynamic impact of substituting a single internal U with s4U in a standard RNA duplex (e.g., 5'-...GU C...-3').

| Parameter | Unmodified Duplex (U:A) | Modified Duplex (s4U:A) | Delta ( | Impact |

| Melting Temp ( | ~48.0°C | ~44.5°C | -3.5°C | Significant Destabilization |

| Free Energy ( | -6.8 kcal/mol | -5.2 kcal/mol | +1.6 kcal/mol | Less favorable formation |

| Enthalpy ( | -55 kcal/mol | -48 kcal/mol | +7 kcal/mol | Weaker bonding interactions |

Note: Values are representative of a 12-mer duplex. Exact values depend on nearest-neighbor bases. Purine neighbors (A/G) may mitigate destabilization slightly due to better stacking overlap with the sulfur atom.

Key Insight: The "Wobble" Exception

While s4U destabilizes Watson-Crick (A-U) pairs, it can stabilize G-U wobble pairs . The geometry of the s4U:G wobble pair accommodates the bulky sulfur atom better than the standard A-U geometry, and the sulfur serves as a specific recognition element in certain tRNA contexts (e.g., E. coli tRNA-Val).

Part 3: Chemical Stability & Oxidation Risks

A critical confounding variable in thermodynamic measurements is the chemical instability of s4U. Unlike standard RNA, s4U is highly susceptible to oxidative crosslinking.

The Disulfide Artifact: In the presence of oxygen and light, two s4U residues (inter- or intra-strand) can oxidize to form a disulfide bridge (U-S-S-U).

-

Effect on

: If a disulfide bond forms across a duplex, it covalently locks the strands, artificially raising the apparent -

Effect on Synthesis: Standard phosphoramidite oxidation (Iodine/Water) attacks the sulfur atom.

Part 4: Experimental Protocols

To obtain accurate thermodynamic data and functional s4U-RNA, you must modify standard workflows.

Protocol A: Chemical Synthesis of s4U-RNA

Standard iodine oxidation will desulfurize s4U, converting it back to Uridine.

-

Reagents: Use 4-thio-Uridine phosphoramidite (commercially available with cyanoethyl protection).

-

Coupling: Standard conditions (5-10 min coupling time).

-

Oxidation (CRITICAL):

-

Do NOT use: 0.02 M Iodine in THF/Pyridine/H2O.

-

USE: 0.5 M tert-Butyl Hydroperoxide (tBuOOH) in Toluene or Acetonitrile.

-

Reasoning: tBuOOH is a milder oxidant that converts the phosphite triester (P3) to phosphate (P5) without attacking the thiocarbonyl group of the base.

-

-

Deprotection: Perform in the dark. Avoid harsh oxidants. Use DTT (10-50 mM) in the final elution buffer to keep the sulfur reduced.

Protocol B: Accurate UV Melting ( ) Measurement

Standard buffers contain dissolved oxygen that promotes disulfide formation during the heating ramp.

-

Buffer Preparation:

-

10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl.

-

Degassing: Vigorously degas the buffer with Helium or Argon for 15 minutes prior to adding RNA.

-

-

Sample Prep:

-

Add RNA to 1-2 µM concentration.

-

Add 0.1 mM EDTA (chelates metal ions that catalyze oxidation).

-

Optional: Add 1 mM

-mercaptoethanol (BME) to strictly maintain reducing conditions, though this absorbs UV at low wavelengths (check baseline at 260 nm).

-

-

Ramp Settings:

-

Heat: 20°C to 85°C at 0.5°C/min.

-

Monitor Absorbance at 260 nm (duplex dissociation) and 330 nm (s4U specific absorption).

-

Validation: The signal at 330 nm should remain stable. A decrease at 330 nm indicates chemical degradation/crosslinking of the s4U base during the experiment.

-

Diagram: Validated Workflow

Figure 2: Workflow for synthesis and analysis. Note the critical divergence at the oxidation step and the requirement for degassing during analysis.

References

-

Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Research, 25(6), 1272–1280.

-

Testa, S. M., et al. (1999). Thermodynamics of RNA-RNA Duplexes Containing 2-Thiouridine and 4-Thiouridine. Biochemistry, 38(50), 16655–16662.

-

Herzog, V. A., et al. (2017). Thiol-linked alkylation for the metabolic sequencing of RNA (SLAM-seq).

-

Larsen, A. T., et al. (2015). Folding of the 4-thiouridine-modified tRNA. Physical Chemistry Chemical Physics, 17, 21282-21289.

-

Glen Research. (2025). Technical Bulletin: Oxidation of Sulfur-Containing Phosphoramidites.

Advanced RNA Phasing: 4-Thio-UMP as a Covalent Anomalous Derivative

Technical Guide for Structural Biologists & Crystallographers

Executive Summary

In the field of RNA X-ray crystallography, the "Phase Problem" is notoriously difficult due to the lack of naturally occurring anomalous scatterers. Unlike proteins, which contain sulfur (cysteine/methionine) suitable for S-SAD phasing, native RNA is composed entirely of light atoms (C, N, O, P). While the phosphorus backbone offers a weak anomalous signal, it is often insufficient for de novo phasing.

This guide details the strategic application of 4-thiouridine-5'-monophosphate (4-thio-UMP) as a covalent "heavy atom" derivative. By substituting native Uridine with 4-thio-Uridine during transcription, crystallographers introduce a robust sulfur anomalous substructure into the RNA lattice. This approach enables Sulfur-SAD (S-SAD) phasing, bypassing the need for disruptive heavy metal soaks (e.g., Pb, Ir) that often degrade crystal quality.

Part 1: The Physics of Sulfur-Enhanced Phasing

To understand why 4-thio-UMP functions as a "heavy atom" derivative, we must look at the anomalous scattering factors (

The Signal Advantage:

Native RNA relies on Phosphorus (

| Element | |||

| Oxygen (Native) | 8 | ~0.01 e⁻ | ~0.02 e⁻ |

| Phosphorus (Native) | 15 | 0.43 e⁻ | 0.70 e⁻ |

| Sulfur (Derivative) | 16 | 0.56 e⁻ | 0.95 e⁻ |

| Selenium (Reference) | 34 | 1.14 e⁻ | 1.30 e⁻ |

Data derived from Cromer & Liberman calculations.

By incorporating 4-thio-UMP, you effectively create a "super-native" dataset where the anomalous substructure is covalently bonded and fully occupied, unlike the partial occupancy often seen in metal soaks.

Part 2: Strategic Incorporation Protocol

The incorporation of 4-thio-UMP is best achieved enzymatically during in vitro transcription. The substrate used is 4-thio-UTP , which T7 RNA polymerase incorporates with high efficiency in place of UTP.[2]

Experimental Workflow: Transcription & Purification

Causality: T7 polymerase does not discriminate significantly between UTP and 4-thio-UTP. However, 4-thio-U is UV-labile (crosslinking) and oxidation-prone (disulfide formation). The protocol must rigorously exclude light and oxygen.

Step-by-Step Protocol:

-

Template Preparation:

-

Transcription Reaction (20 µL scale):

-

Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 2 mM Spermidine.

-

Reducing Agent: 10 mM DTT (Essential to prevent S-S dimerization).

-

NTP Mix:

-

ATP, CTP, GTP: 4 mM each.[2]

-

4-thio-UTP: 4 mM (100% substitution) OR 4-thio-UTP/UTP (3:1 ratio for partial derivatization).

-

-

Enzyme: T7 RNA Polymerase (high concentration, ~50 U/µL).

-

Incubation: 37°C for 3-4 hours in the DARK (wrap tubes in foil).

-

-

Purification (Anaerobic Focus):

-

Perform phenol/chloroform extraction at pH 4.5.

-

Ethanol precipitate.

-

Gel Purification: Run denaturing PAGE in the dark (or low light).

-

Validation: The RNA band will absorb UV at 330 nm (distinct from the 260 nm peak of bases), confirming 4-thio-U incorporation.

-

-

Storage:

-

Resuspend in buffer containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT for long-term storage as it is more stable and does not interfere with phosphate backbones.

-

Part 3: Crystallization & Data Collection Strategy

The success of S-SAD phasing with 4-thio-UMP relies heavily on data redundancy and minimizing radiation damage.

Visualization: The Phasing Workflow

Figure 1: End-to-end workflow for generating and utilizing 4-thio-UMP derivatized RNA for crystallographic phasing.

Data Collection Parameters

-

Wavelength Selection:

-

Ideal: ~1.8 Å to 2.0 Å (6.0 - 7.0 keV). This maximizes

(approaching 0.7–0.9 e⁻) while keeping absorption manageable. -

Acceptable: 1.54 Å (Cu

).[1] The signal is weaker (

-

-

Multiplicity & Redundancy:

-

S-SAD signal is weak (~1-2%). You need high redundancy (>20-fold) to improve the signal-to-noise ratio of the anomalous differences (

). -

Strategy: Collect 360° or 720° of data. If the crystal symmetry allows, collect multiple passes.

-

-

Inverse Beam Geometry:

-

To minimize systematic errors between Friedel pairs, collect wedges of 5-10° and then rotate the crystal 180° (inverse beam) to collect the matching wedge. This ensures

and

-

Part 4: Data Processing & Structure Solution

When processing data containing 4-thio-UMP, standard default settings often discard the weak anomalous signal as noise.

-

Indexing/Integration (XDS/DIALS):

-

Ensure FRIEDEL'S_LAW=FALSE.

-

Be cautious with outlier rejection; aggressive rejection can remove the small anomalous differences.

-

-

Substructure Determination (SHELXD / AutoSol):

-

Search for Sulfur sites.[4] In a 100% substituted RNA, every Uridine is a site.

-

Tip: If the search fails, try searching for a subset of sites (the most ordered ones in the helix).

-

Resolution Cutoff: S-SAD usually works best if data extends to 2.5 Å or better.

-

-

Density Modification:

-

Once the S sites are located, the initial phases will be poor. Aggressive density modification (solvent flattening) is required to resolve the RNA backbone.

-

References

-

Incorporation Protocol & Chemistry

-

Jena Bioscience. HighYield T7 RNA Synthesis Kit (4-Thio-UTP). Accessed 2024.[5]

-

-

S-SAD Phasing Fundamentals

- Dauter, Z., et al. (1999). "Anomalous signal of solvent atoms in protein crystals." Acta Crystallographica Section D.

-

Anomalous Scattering Coefficients

- Cromer, D. T., & Liberman, D. (1970). "Relativistic calculation of anomalous scattering factors for X-rays." Journal of Chemical Physics.

-

Application in RNA Phasing

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. HighYield T7 RNA Crosslinking Kit (4-Thio-UTP), RNA Crosslinking - Jena Bioscience [jenabioscience.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized UV Crosslinking Conditions for 4-Thio-UMP Labeled RNA (PAR-CLIP)

Executive Summary

This guide details the optimization of Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). Unlike standard UV-CLIP which relies on inefficient 254 nm crosslinking, PAR-CLIP utilizes 4-thiouridine (4-SU) , a photoreactive nucleoside analog.[1][2][3] When incorporated into nascent RNA transcripts as 4-thio-UMP, it allows for crosslinking with 365 nm (UV-A) light.[1]

Key Advantages:

-

Specificity: 365 nm light excites 4-SU but causes minimal damage to native DNA/RNA, preserving sample integrity.

-

Resolution: Crosslinking induces a diagnostic Thymidine-to-Cytidine (T-to-C) transition during reverse transcription, allowing nucleotide-resolution mapping of the binding site.[3]

-

Efficiency: 100-1000x higher RNA recovery compared to conventional 254 nm CLIP.

Scientific Foundation: The Photochemistry of 4-SU

To optimize this protocol, one must understand the underlying photophysics. Native RNA bases absorb maximally at ~260 nm. 4-SU has a shifted absorption maximum near 330 nm , with a tail extending into the 365 nm range.

Upon irradiation at 365 nm, the 4-SU base is excited to a triplet state (

Diagram 1: Photochemical Mechanism & T-to-C Transition

Caption: The PAR-CLIP mechanism. 4-SU incorporation followed by 365 nm excitation creates a covalent RNA-protein bond.[1] During RT, the crosslinked base pairs with Guanosine, resulting in a T-to-C mutation in the sequencing data.[4][5]

Optimization Matrix: Concentration vs. Toxicity

The critical variable in PAR-CLIP is the intracellular concentration of 4-thio-UMP. Too low, and crosslinking efficiency drops. Too high, and 4-SU induces nucleolar stress and inhibits rRNA synthesis.

Recommended Optimization Matrix:

| Parameter | Standard (HEK293/HeLa) | High Efficiency (Robust Cells) | Sensitive Lines (Stem Cells/Primary) |

| 4-SU Conc. | 100 µM | 200 - 400 µM | 50 µM |

| Incubation | 14 - 16 Hours | 12 Hours | 4 - 8 Hours |

| UV Dosage | 0.15 J/cm² | 0.20 J/cm² | 0.15 J/cm² |

| Toxicity Risk | Low | Moderate (Check viability) | High |

Expert Insight: For most RBP studies, 100 µM for 16 hours is the "Goldilocks" zone. It provides ~2-4% substitution of Uridines with 4-SU, which is sufficient for high-yield crosslinking without triggering significant apoptotic pathways.

Detailed Protocol

Phase 1: Metabolic Labeling

Reagents:

-

4-Thiouridine (Sigma T4509 or equivalent).

-

Stock Solution: Prepare 1 M 4-SU in DMSO. Critical: Aliquot into small volumes (e.g., 50 µL) and store at -20°C shielded from light. Do not freeze-thaw more than twice.

Steps:

-

Seed Cells: Plate cells (e.g., HEK293) to reach 70-80% confluency at the time of crosslinking.

-

Labeling: Dilute the 1 M 4-SU stock 1:10,000 into fresh, warm media to achieve a final concentration of 100 µM .

-

Incubation: Add media to cells and incubate for 14–16 hours at 37°C / 5% CO₂.

-

Note: Protect plates from strong light sources during incubation to prevent premature photo-activation.

-

Phase 2: UV Crosslinking (The Critical Step)

This step defines the success of the experiment. The wavelength must be correct (365 nm) and the temperature must be controlled.

Equipment:

-

UV Crosslinker with 365 nm bulbs (e.g., Stratagene Stratalinker 2400 or Spectrolinker XL-1500).[1]

Steps:

-

Preparation: Pre-cool the UV crosslinker chamber. Prepare an ice tray that fits inside the chamber.

-

Wash: Remove the 4-SU containing media. Wash cells gently but thoroughly with ice-cold PBS to remove unbound 4-SU (which can act as a UV shield).

-

Aspiration: Remove all PBS. Residual liquid absorbs UV energy and reduces efficiency.

-

Irradiation:

-

Place the tissue culture plates uncovered on the ice tray inside the crosslinker.

-

Energy Setting: Set the device to Energy Mode (not Time Mode).

-

Dosage:

-

Adherent Cells: 0.15 J/cm² (150,000 µJ/cm²) .

-

Suspension Cells: 0.20 J/cm² (200,000 µJ/cm²) .

-

-

-

Harvest: Immediately add lysis buffer (e.g., NP-40 lysis buffer) or scrape cells in PBS for pelleting.

Phase 3: Quality Control (QC)

Before proceeding to expensive sequencing, validate the labeling.

Biotinylation Assay (Optional but Recommended):

-

Take a small aliquot of total RNA from labeled cells.

-

React with EZ-Link Biotin-HPDP (reacts specifically with the thiol group of 4-SU).

-

Perform a Dot Blot using Streptavidin-HRP.

-

Result: You should see a strong signal compared to non-labeled control RNA.

Experimental Workflow

Diagram 2: Step-by-Step Workflow

Caption: The optimized PAR-CLIP workflow. Critical control points are the PBS wash (to prevent UV shielding) and the specific 0.15 J/cm² dosage on ice.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low RNA Yield | Inefficient Crosslinking | Ensure media is fully removed before UV. Verify bulbs are 365 nm (not 254 nm). Check 4-SU stock freshness (oxidation reduces potency). |

| High Cell Death | 4-SU Toxicity | Titrate 4-SU down to 50 µM. Reduce incubation time. Ensure cells are not over-confluent during labeling. |

| No T-to-C Mutations | Wrong Wavelength | 254 nm UV will crosslink but will not generate the diagnostic T-to-C mutation efficiently. Ensure 365 nm source. |

| High Background | Non-Specific Binding | Increase stringency of IP wash buffers (high salt). Ensure RNase T1 digestion is optimized to remove non-crosslinked RNA tails. |

References

-

Hafner, M., et al. (2010). "Transcriptome-wide Identification of RNA-Binding Protein and MicroRNA Target Sites by PAR-CLIP."[2] Cell, 141(1), 129–141.

-

Ascano, M., et al. (2012). "PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites." Methods, 58(2), 73-74.

-

Burger, K., et al. (2013). "Chemotherapeutic drugs inhibit ribosome biogenesis at various levels." Journal of Biological Chemistry (Referencing nucleolar stress and 4-SU toxicity limits).

-

Spitzer, J., et al. (2014). "PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol." Methods in Molecular Biology, 1093, 157-177.

Sources

- 1. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAR-CliP--a method to identify transcriptome-wide the binding sites of RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]